

A Comparative Analysis of the Antioxidant Capacity of Melavoid and Vitamin C

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Compound of Interest

Compound Name: Melavoid

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This guide provides an objective comparison of the antioxidant capacities of **Melavoid™**, a natural extract from the roots of *Boerhaavia diffusa*, and the well-established antioxidant, Vitamin C (ascorbic acid). The analysis is supported by experimental data from various in-vitro antioxidant assays, detailed experimental protocols, and an examination of their respective antioxidant signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of **Melavoid™** (*Boerhaavia diffusa* extract) and Vitamin C have been evaluated using several standard assays. The following table summarizes the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

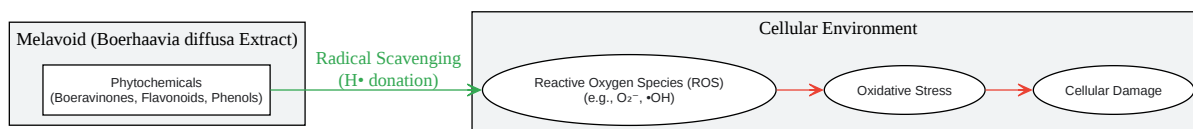
Antioxidant Assay	Melavoid™ (Boerhaavia diffusa Extract)	Vitamin C (Ascorbic Acid)	Reference
DPPH Radical Scavenging Activity (IC50)	384.08 µg/mL	415.98 µg/mL	[1][2][3]
ABTS Radical Scavenging Activity (IC50)	454.79 µg/mL	348.24 µg/mL	[1][2][3]
Ferric Reducing Antioxidant Power (FRAP)	Root extract showed high antioxidant activity (88.67±0.251g % inhibition at 1000 µg/ml)	Standard antioxidant, showed 91.96±0.202g % inhibition	[4]

Note: The provided data indicates that while **Melavoid™** demonstrates considerable antioxidant activity, Vitamin C generally exhibits a stronger radical scavenging effect in the ABTS assay.[1][2][3] Interestingly, in the DPPH assay, the Boerhaavia diffusa extract showed a slightly lower IC50 value than ascorbic acid in one study, suggesting comparable or even slightly better activity in that specific test.[1][2][3] It's important to consider that the antioxidant potential can vary based on the specific extract and the assay used.

Antioxidant Mechanisms and Signaling Pathways

Melavoid™ (Boerhaavia diffusa Extract)

The antioxidant properties of **Melavoid™** are largely attributed to its rich composition of phytochemicals, including flavonoids, phenols, and rotenoids like boeravinones.[5] The primary mechanism of action is believed to be direct free radical scavenging. The polyphenolic compounds in the extract can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

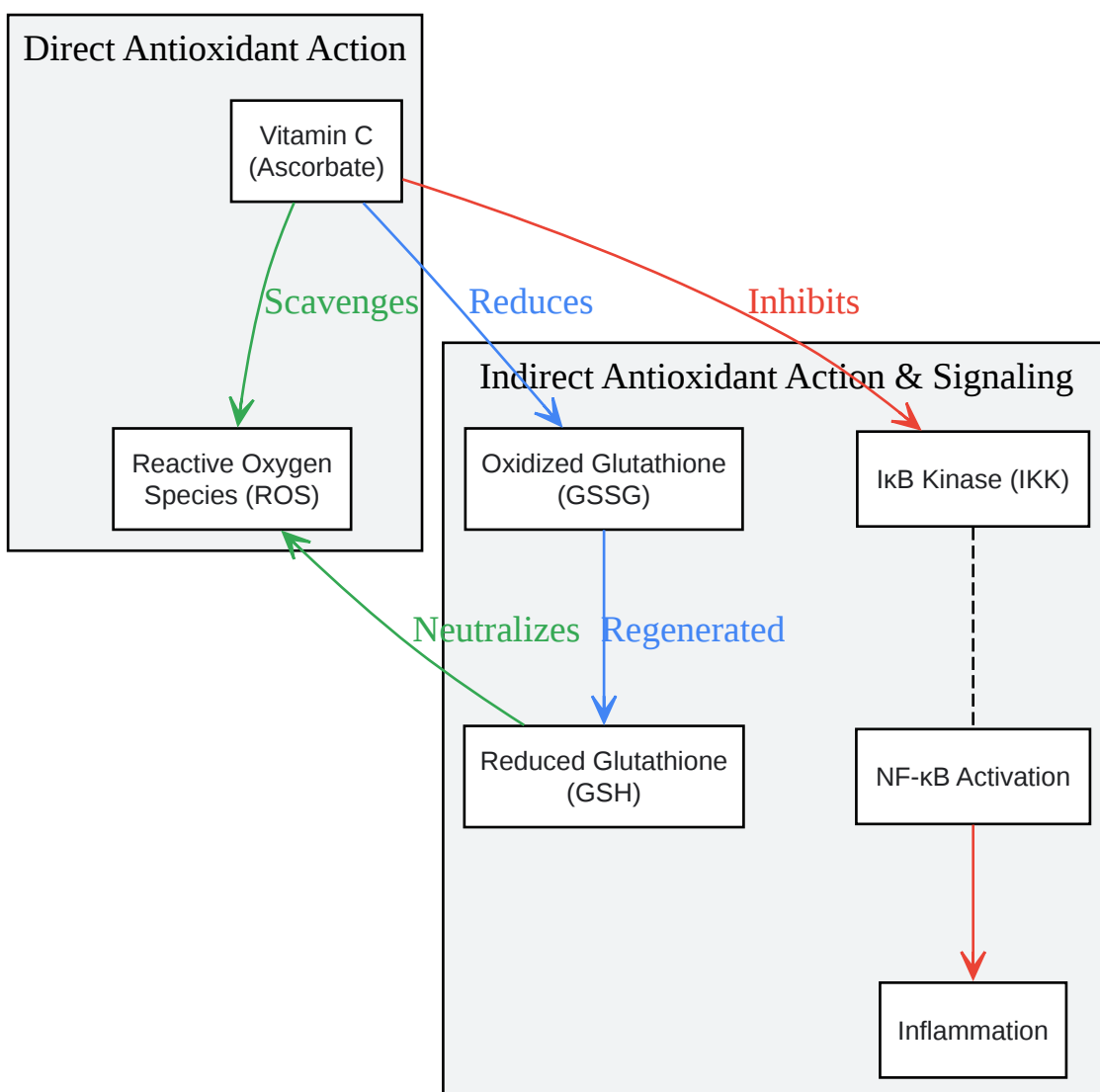


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Melavoid's direct antioxidant action.

Vitamin C (Ascorbic Acid)

Vitamin C is a potent water-soluble antioxidant that acts through multiple mechanisms. It directly scavenges a wide variety of ROS and reactive nitrogen species (RNS). Beyond direct scavenging, Vitamin C plays a crucial role in the body's antioxidant network by regenerating other antioxidants, such as Vitamin E. It also modulates redox-sensitive signaling pathways, including the NF- κ B pathway, which is involved in inflammation. Furthermore, Vitamin C is integral to the regeneration of glutathione, a key intracellular antioxidant.^{[1][6][7][8][9][10][11]}



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Vitamin C's multifaceted antioxidant pathways.

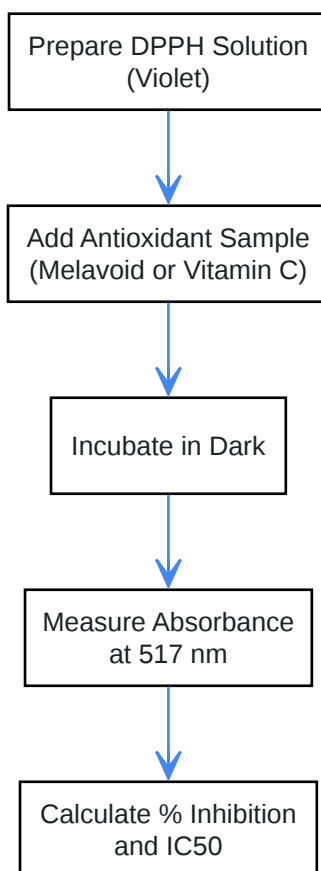
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant capacities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

- Principle: The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.
- Reagents and Equipment:
 - DPPH solution (typically 0.1 mM in methanol or ethanol)
 - Test samples (**Melavoid™** or Vitamin C) at various concentrations
 - Methanol or ethanol
 - Spectrophotometer
- Procedure:
 - Prepare a working solution of DPPH in methanol or ethanol.
 - Add a specific volume of the test sample to the DPPH solution.
 - Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
 - Measure the absorbance of the solution at 517 nm.
 - A blank is prepared with the solvent instead of the sample.
- Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control (DPPH solution without the sample) and A_{sample} is the absorbance of the test sample. The IC₅₀ value is then determined from a plot of scavenging activity against the concentration of the sample.



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